2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Description
2-Chloro-N-(1,1-dioxo-1λ⁶-thian-4-yl)acetamide is a substituted acetamide featuring a chloro group at the 2-position of the acetamide backbone and a 1,1-dioxothian-4-yl substituent on the nitrogen atom. The 1,1-dioxothian moiety (a sulfone-containing six-membered saturated sulfur heterocycle) distinguishes this compound from simpler aromatic or aliphatic acetamides.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOVAMUTHJOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable thiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes or proteins, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in nitrogen substituents, sulfone positioning, and heterocyclic systems. Key comparisons include:
Table 1: Structural Analogs of 2-Chloro-N-(1,1-dioxo-1λ⁶-thian-4-yl)acetamide
Key Observations :
Sulfone vs. Aromatic Substituents :
- The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to aromatic analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide. This may influence solubility (e.g., in polar solvents like DMSO) and metabolic stability .
- In contrast, alachlor and other herbicidal acetamides prioritize lipophilic substituents (e.g., diethylphenyl) for membrane permeability in plants .
Hydrogen Bonding and Crystal Packing :
- Acetamides with aromatic substituents (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) exhibit intermolecular N–H⋯O hydrogen bonding, forming chains in the solid state. The sulfone group in the target compound may amplify such interactions, affecting melting points or crystallinity .
Physical and Chemical Properties
- Melting Points: 2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide: 230–232°C . 2-Chloro-N-(2,4-dimethylphenyl)acetamide: Not explicitly stated, but similar acetamides range from 150–250°C . The sulfone group may elevate the target compound’s melting point due to stronger intermolecular forces.
- Solubility: Sulfone-containing analogs (e.g., CAS 5553-25-3) show slight solubility in chloroform and methanol, suggesting moderate polarity .
Biological Activity
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide is a compound with potential biological activity, particularly in pharmaceutical applications. Its unique structure includes a chloro group and a dioxothiolan moiety, which may contribute to its biological effects. This article reviews its biological activity based on available research findings, case studies, and data tables.
Chemical Characteristics
- IUPAC Name : 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Molecular Formula : C11H18ClNO4S
- Molecular Weight : 295.79 g/mol
- CAS Number : 852399-83-8
Biological Activity Overview
The biological activity of 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide has been studied in various contexts, including its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have shown effectiveness against a range of bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | Antibacterial against E. coli | |
| 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide | Inhibitory effects on Gram-positive bacteria |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes related to disease pathways. For example, it may inhibit LpxC, an enzyme crucial for lipid A biosynthesis in Gram-negative bacteria.
Case Studies
Several case studies have investigated the pharmacological properties of related compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various chloro-substituted acetamides for their antibacterial activity. The results indicated that compounds with thiophene rings exhibited enhanced activity against resistant strains of bacteria.
- Enzyme Inhibition Research : Research conducted on the inhibition of LpxC by thiazole derivatives showed that modifications to the acetamide structure could significantly enhance inhibitory potency.
The proposed mechanisms through which 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide exerts its biological effects include:
- Interaction with bacterial cell membranes , leading to increased permeability and cell lysis.
- Inhibition of critical metabolic pathways in pathogens by targeting specific enzymes involved in lipid metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
